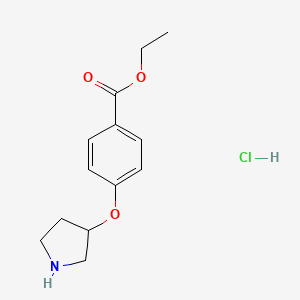
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride
Descripción general
Descripción
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, also known as 4-MNP, is a synthetic organic compound. It is a member of the piperidine family and has a wide range of applications in scientific research. 4-MNP is used in a variety of laboratory experiments and has a number of potential applications in the medical field. This article will provide an overview of 4-MNP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride has been studied for its pharmacological properties. For instance, its derivative, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor with applications in treating various psychiatric disorders. The physicochemical properties, methods of preparation, and pharmacological effects of paroxetine are extensively documented (Germann, Ma, Han, & Tikhomirova, 2013).
Aspartic Protease Inhibition
Piperidine derivatives, including those with nitrophenacyl groups, have shown potential in inhibiting aspartic proteases of Plasmodium falciparum. The presence of a nitro group in the benzene ring plays a significant role in the inhibition, demonstrating the relevance of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in antimalarial research (Saify et al., 2011).
Sigma Receptor Ligands
Halogenated 4-(4-phenoxymethyl)piperidines, closely related to 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, have been synthesized as potential sigma receptor ligands. These ligands have shown promise in in vivo studies for tomographic studies of sigma receptors (Waterhouse et al., 1997).
Kinetics and Mechanism Studies
The compound's derivatives have been studied for their kinetics and mechanisms in reactions with secondary alicyclic amines. These studies provide insights into the chemical behavior and potential applications in synthetic chemistry (Castro et al., 1999).
Lignin Degradation
Research involving the degradation of 4-nitrophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium highlights the potential of using derivatives of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in environmental biotechnology (Teramoto, Tanaka, & Wariishi, 2004).
Radical Scavenging and Antioxidant Properties
The development of novel nitroxyl radicals for controlling reactivity with ascorbic acid, utilizing piperidine and pyrrolidine nitroxyl radicals, demonstrates the potential of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in the field of antioxidants and radical scavenging (Kinoshita et al., 2009).
Quantum Chemical Studies
Quantum chemical and molecular dynamic simulation studies have explored the corrosion inhibition properties of piperidine derivatives, indicating potential applications in materials science (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(8-9)14(15)16)17-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIVAFWXDDBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1220034-55-8 | |
| Record name | Piperidine, 4-(4-methyl-2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)

![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)

![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)